
3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid
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Overview
Description
3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chlorophenyl group and a trifluorobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid typically involves the reaction of 2-chlorobenzyl chloride with trifluoroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)propionic acid
- 3-(2-Chlorophenyl)acetic acid
- 3-(2-Chlorophenyl)butanoic acid
Uniqueness
3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds without the trifluoromethyl group.
Biological Activity
3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which enhances its lipophilicity and stability compared to similar compounds. The presence of the chlorophenyl moiety contributes to its biological interactions, making it a subject of interest in drug design and development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to the inhibition or activation of various biological pathways. The exact mechanisms are often context-dependent and require further investigation to elucidate the precise pathways involved.
Biological Activity Overview
Potential Therapeutic Applications:
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Anticancer Activity: Research indicates potential anticancer effects through mechanisms involving apoptosis induction in cancer cells.
- Metabolic Regulation: The compound may influence metabolic pathways, which could be beneficial in conditions like obesity or diabetes.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials: The synthesis often begins with commercially available precursors that contain the chlorophenyl group.
- Reagents: Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction reactions.
- Yield Optimization: Techniques have been developed to improve yield and purity during synthesis, including the use of chiral auxiliaries for asymmetric synthesis.
Table 1: Summary of Research Findings on Biological Activity
Notable Research Articles
- Anti-inflammatory Mechanisms : A study published in The Journal of Organic Chemistry explored the compound's ability to modulate inflammatory responses by inhibiting specific pathways involved in cytokine production.
- Anticancer Properties : Research highlighted in MDPI demonstrated that this compound could effectively induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
- Metabolic Regulation : A recent study indicated that this compound might enhance insulin sensitivity and glucose uptake in muscle cells, presenting a novel approach to managing metabolic disorders .
Properties
Molecular Formula |
C10H8ClF3O2 |
---|---|
Molecular Weight |
252.62 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C10H8ClF3O2/c11-8-4-2-1-3-6(8)7(5-9(15)16)10(12,13)14/h1-4,7H,5H2,(H,15,16) |
InChI Key |
XTIFASHKAVVZHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)C(F)(F)F)Cl |
Origin of Product |
United States |
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